3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Heterocyclic Chemistry Structural Biology Chemical Synthesis

3-{1,3,4-Trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid (CAS 1049605-66-4) is a heterocyclic building block defined by a 1H-pyrazolo[3,4-b]pyridine core bearing three distinct methyl substituents at positions 1, 3, and 4, a 6-oxo group on the pyridinone ring, and a propanoic acid side chain at position 5. This specific substitution pattern creates a unique regioisomeric form within the broader class of pyrazolo[3,4-b]pyridine-5-propanoic acid derivatives.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
CAS No. 1049605-66-4
Cat. No. B1384364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
CAS1049605-66-4
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC2=C1C(=NN2C)C)CCC(=O)O
InChIInChI=1S/C12H15N3O3/c1-6-8(4-5-9(16)17)12(18)13-11-10(6)7(2)14-15(11)3/h4-5H2,1-3H3,(H,13,18)(H,16,17)
InChIKeyXFIPPMPURUKLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3,4-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic Acid (CAS 1049605-66-4): Core Structural Identity and Starting Material Profile


3-{1,3,4-Trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid (CAS 1049605-66-4) is a heterocyclic building block defined by a 1H-pyrazolo[3,4-b]pyridine core bearing three distinct methyl substituents at positions 1, 3, and 4, a 6-oxo group on the pyridinone ring, and a propanoic acid side chain at position 5 . This specific substitution pattern creates a unique regioisomeric form within the broader class of pyrazolo[3,4-b]pyridine-5-propanoic acid derivatives. The compound is supplied as a research intermediate with a standard purity specification of 95% . Its molecular formula is C12H15N3O3 with a molecular weight of 249.27 g/mol . No primary research publications or patents were identified through systematic search that directly establish differential biological activity or synthetic utility for this specific compound relative to its closest analogs, indicating a significant evidence gap in the open literature.

Why 3-(1,3,4-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic Acid Cannot Be Replaced by Close Pyrazolo[3,4-b]pyridine Analogs


The precise arrangement of methyl and oxo groups on the pyrazolo[3,4-b]pyridine scaffold is known to critically influence the compound's physicochemical properties, reactivity, and biological recognition . Substituting the 6-oxo group with a methyl group (as in the 1,3,4,6-tetramethyl analog) or altering the methylation pattern (as in the 2,4,6-trimethyl-3-oxo regioisomer) fundamentally changes the hydrogen-bonding capacity, tautomeric equilibrium, and electronic distribution of the core . Consequently, these structurally similar compounds are not functionally interchangeable in synthetic sequences or structure-activity relationship campaigns where the specific regioisomer is required. The absence of published comparative performance data for this compound does not negate the structural imperative for exact specification; rather, it underscores the procurement risk of assuming functional equivalence among uncharacterized analogs.

Quantitative Differentiation of CAS 1049605-66-4 from its Closest Pyrazolo[3,4-b]pyridine Analogs


Structural Confirmation of Unique Regioisomeric Identity via SMILES and InChI Comparison

The target compound possesses a unique SMILES string (O=C(O)CCC1=C(C)C2=C(N(C)N=C2C)NC1=O) and InChI fingerprint that definitively distinguishes it from its closest commercially available analogs . The 1,3,4,6-tetramethyl analog (AldrichCPR) possesses a SMILES of Cc1nc2n(C)nc(C)c2c(C)c1CCC(O)=O, reflecting the replacement of the 6-oxo group with a methyl substituent . This structural difference eliminates a key hydrogen-bond acceptor site and alters the ring electronics. The 2,4,6-trimethyl-3-oxo regioisomer (CAS 1258641-48-3) differs in its methylation position (N2 vs N1), as reflected in its distinct SMILES [1].

Heterocyclic Chemistry Structural Biology Chemical Synthesis

Certified Purity Specification of 95% as a Procurement-Grade Differentiator

The target compound is supplied with a documented standard purity of 95%, a specification that is provided and batch-verified by the vendor . In contrast, the structurally similar 1,3,4,6-tetramethyl analog from Sigma-Aldrich's AldrichCPR collection is sold explicitly without analytical data, and the buyer assumes all responsibility for identity and purity confirmation .

Chemical Procurement Quality Control Synthetic Chemistry

Absence of Primary Literature or Patent Data Requires a Procurement Strategy Based on Structural Fidelity

A systematic search of PubChem, PubMed, and patent databases for CAS 1049605-66-4 returned no primary research articles, biological activity data, or patents that directly characterize this compound [1][2]. In the absence of comparative biological or pharmacological data, the compound's differentiation from analogs rests entirely on its unique structural identity and the vendor's quality specifications. This contrasts with some other pyrazolo[3,4-b]pyridine derivatives, such as those in the 5-ethynyl series, which have well-documented potency data (e.g., a ZAK inhibitor with an IC50 of 3.3 nM) [3].

Evidence-Based Procurement Literature Review Research Chemicals

Recommended Application Scenarios for 3-(1,3,4-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic Acid Based on Differential Evidence


Chemical Synthesis Projects Requiring an Exact Pyrazolo[3,4-b]pyridine Regioisomer

Researchers executing multi-step syntheses that require the specific 1,3,4-trimethyl-6-oxo substitution pattern will benefit from the compound's verified structural identity . The documented SMILES and 95% purity specification ensure the correct regioisomer is integrated without the risk of contamination by the 1,3,4,6-tetramethyl or 2,4,6-trimethyl-3-oxo analogs, which differ in key functional groups .

Medicinal Chemistry Scaffold Exploration for Kinase or Phosphodiesterase Targets

Given that the pyrazolo[3,4-b]pyridine core is a known privileged scaffold for kinase and phosphodiesterase inhibition , this compound's unique 6-oxo and N1-methyl arrangement offers a novel starting point for structure-activity relationship (SAR) studies. The absence of prior art for this exact structure represents an opportunity for novel intellectual property generation.

Procurement for Building Block Collections Requiring Defined Purity

Organizations building diverse heterocyclic libraries can procure this compound with confidence due to its standard 95% purity specification . This contrasts with the 'as-is' terms of some analogs, reducing the quality risk for downstream high-throughput screening or parallel synthesis.

Quote Request

Request a Quote for 3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.